molecular formula C23H24F2N6O B10856254 Boditrectinib CAS No. 1940165-80-9

Boditrectinib

Cat. No.: B10856254
CAS No.: 1940165-80-9
M. Wt: 438.5 g/mol
InChI Key: BQFYCHBYISNPFW-SQZHUTIHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boditrectinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds typically involve:

    Formation of the core structure: This may involve cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core.

    Functionalization: Introduction of functional groups such as fluorophenyl and pyrrolidinyl groups through substitution reactions.

    Coupling Reactions: Use of coupling reagents to attach various side chains and functional groups to the core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Processing: Large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Continuous flow reactors to improve efficiency and scalability.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Boditrectinib undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Boditrectinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Larotrectinib: Another TRK inhibitor used in cancer treatment.

    Entrectinib: A multi-kinase inhibitor targeting TRK, ROS1, and ALK.

Uniqueness

Boditrectinib is unique in its high selectivity and potency as a pan-TRK inhibitor. It effectively targets both wild-type and mutated forms of TRK, making it a valuable tool in cancer research and therapy .

Properties

CAS No.

1940165-80-9

Molecular Formula

C23H24F2N6O

Molecular Weight

438.5 g/mol

IUPAC Name

(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one

InChI

InChI=1S/C23H24F2N6O/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2/b6-3+/t20-/m1/s1

InChI Key

BQFYCHBYISNPFW-SQZHUTIHSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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